The Unseen Architect: A Technical Guide to (2,3-Difluoro-4-(pentyloxy)phenyl)boronic Acid
The Unseen Architect: A Technical Guide to (2,3-Difluoro-4-(pentyloxy)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid, bearing the CAS number 156684-91-2, is a highly functionalized organoboron compound that has emerged as a critical building block in the realms of materials science and medicinal chemistry. The strategic placement of two fluorine atoms on the phenyl ring, coupled with a pentyloxy group, imparts unique electronic and steric properties, making it a valuable synthon for the creation of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, chemical properties, and applications, with a particular focus on its role in the development of advanced liquid crystal displays and as a potential scaffold in drug discovery. Detailed experimental protocols, safety considerations, and analytical characterization are presented to equip researchers with the practical knowledge required for its effective utilization.
Introduction: The Significance of Fluorinated Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The introduction of fluorine atoms into the aryl ring significantly modulates the compound's reactivity and physicochemical properties. Fluorine's high electronegativity can influence the Lewis acidity of the boronic acid moiety, impacting its reactivity in coupling reactions and its interactions with biological targets.[2] Furthermore, the presence of fluorine can enhance metabolic stability and membrane permeability in drug candidates, making fluorinated synthons highly sought after in medicinal chemistry.[3][4]
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid is a prime example of a strategically designed building block. The ortho and meta fluorine atoms create a distinct electronic environment, while the pentyloxy group provides a flexible, lipophilic tail. This combination of features makes it particularly well-suited for applications where precise control over molecular orientation and intermolecular interactions is paramount, such as in the field of liquid crystals.
Synthesis and Purification: A Practical Approach
The synthesis of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid is not explicitly detailed in publicly available literature. However, a robust synthetic route can be devised based on established methodologies for the preparation of substituted arylboronic acids, primarily involving the lithiation and subsequent borylation of a suitable aryl halide precursor.
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests a two-step approach starting from 1-bromo-2,3-difluorobenzene.
Caption: Proposed synthetic pathway for (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-bromo-2,3-difluoro-4-(pentyloxy)benzene
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Nitration of 1-bromo-2,3-difluorobenzene: To a stirred solution of 1-bromo-2,3-difluorobenzene in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-bromo-2,3-difluoro-4-nitrobenzene.
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Reduction of the Nitro Group: To a solution of 1-bromo-2,3-difluoro-4-nitrobenzene in ethanol and water, add iron powder and concentrated hydrochloric acid. Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter off the iron salts, and neutralize the filtrate with a base (e.g., sodium carbonate). Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-2,3-difluorophenol.
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Williamson Ether Synthesis: To a solution of 4-bromo-2,3-difluorophenol in a polar aprotic solvent such as acetone or DMF, add potassium carbonate and 1-bromopentane. Heat the mixture at reflux overnight. After cooling, filter off the inorganic salts and remove the solvent under reduced pressure. The residue can be purified by column chromatography to afford 1-bromo-2,3-difluoro-4-(pentyloxy)benzene.
Step 2: Lithiation and Borylation
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Lithiation: Dissolve 1-bromo-2,3-difluoro-4-(pentyloxy)benzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a solution of n-butyllithium or sec-butyllithium in hexanes. The reaction is typically fast and can be monitored by TLC.
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Borylation: To the freshly prepared organolithium species at -78 °C, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise.[5] Stir the mixture at -78 °C for a few hours and then allow it to warm to room temperature overnight.
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Workup and Isolation: Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl). Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid.
Purification Strategies
Arylboronic acids can be challenging to purify by conventional silica gel chromatography due to their polar nature and tendency to form anhydrides (boroxines). Several methods can be employed for purification:
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Recrystallization: This is often the most effective method for obtaining high-purity arylboronic acids. A suitable solvent system (e.g., water, ethanol/water, or hexane/ethyl acetate) should be determined empirically.
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Acid-Base Extraction: The acidic nature of the boronic acid can be exploited. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaOH) to form the water-soluble boronate salt. The aqueous layer is then separated, acidified (e.g., with HCl) to precipitate the pure boronic acid, which can be collected by filtration.[6]
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Specialized Chromatography: If chromatography is necessary, using silica gel treated with a weak acid or employing a less polar eluent system can sometimes mitigate the issues of streaking and decomposition.
Physicochemical and Spectroscopic Properties
The properties of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid are crucial for its application and handling.
| Property | Predicted/Reported Value | Source |
| CAS Number | 156684-91-2 | [7][8] |
| Molecular Formula | C₁₁H₁₅BF₂O₃ | [7][8] |
| Molecular Weight | 244.04 g/mol | [7][8] |
| Boiling Point | 355.0 ± 52.0 °C (Predicted) | [7] |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [7] |
| pKa | 7.42 ± 0.58 (Predicted) | [7] |
| Storage | 2-8°C, sealed in dry conditions | [8] |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the pentyloxy chain, and the acidic protons of the boronic acid group. The aromatic protons would appear as complex multiplets due to fluorine-proton coupling. The pentyloxy group would exhibit a triplet for the terminal methyl group, a triplet for the methylene group attached to the oxygen, and multiplets for the other methylene groups. The boronic acid protons are often broad and may exchange with residual water in the solvent.
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¹³C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms. The carbons attached to fluorine would show characteristic C-F coupling. The carbon atom attached to the boron atom (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[6]
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¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. Two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring. These signals would likely appear as multiplets due to coupling with each other and with neighboring protons.[9]
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¹¹B NMR: The boron-11 NMR spectrum is highly informative for confirming the presence and hybridization state of the boron atom. For a tricoordinate boronic acid (sp² hybridized), a broad signal is typically observed in the range of 27-33 ppm.[1][6][10][11] Upon formation of a boronate ester or complexation with a Lewis base, the boron becomes tetracoordinate (sp³ hybridized), resulting in a significant upfield shift to around 5-15 ppm.[12]
Key Applications: A Molecule of Dual Utility
The unique structural features of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid make it a valuable component in both materials science and medicinal chemistry.
Advanced Liquid Crystal Displays (LCDs)
The primary and most well-documented application area for compounds with the 2,3-difluorophenyl moiety is in the formulation of liquid crystals for advanced display technologies. Specifically, these materials are crucial for Vertically Aligned Nematic (VAN) LCDs, which are widely used in televisions and monitors.[13]
The key properties imparted by the 2,3-difluoro substitution are:
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High Negative Dielectric Anisotropy (Δε): The two fluorine atoms create a strong lateral dipole moment, which is essential for achieving the negative dielectric anisotropy required for VAN mode operation. In this mode, the liquid crystal molecules align perpendicular to the substrates in the off-state and tilt in the presence of an electric field.
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Low Viscosity: The fluorine substituents do not significantly increase the molecular breadth, helping to maintain a low rotational viscosity, which is crucial for fast switching speeds.
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Good Mesophase Stability: The overall molecular structure, including the pentyloxy tail, contributes to the formation of a stable nematic phase over a broad temperature range.[14][15]
The (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid serves as a key intermediate for synthesizing more complex liquid crystal molecules through Suzuki-Miyaura coupling.
Sources
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid | C11H15BF2O3 | CID 21477946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. rsc.org [rsc.org]
- 7. 2,3-DIFLUORO-4-PENTYLOXYPHENYLBORONIC ACID CAS#: 156684-91-2 [amp.chemicalbook.com]
- 8. 156684-91-2|(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 9. rsc.org [rsc.org]
- 10. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
